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Compound of Interest

Compound Name: Mdl 101146

Cat. No.: B1676105 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
MDL 101146 is a potent, synthetic dipeptide inhibitor of pancreatic elastase, a serine protease

implicated in various inflammatory diseases. Its structure features a peptidyl backbone and a

reactive trifluoromethyl ketone moiety, which is key to its inhibitory mechanism. These

application notes provide a comprehensive overview of the plausible synthesis and

characterization methods for MDL 101146, based on established principles of peptide

chemistry and analysis of fluorinated compounds. Detailed protocols for a potential synthetic

route and standard characterization techniques are provided to guide researchers in the

preparation and validation of this and similar compounds.

Introduction
MDL 101146, with the systematic IUPAC name (2R)-1-[(2R)-3-methyl-2-{[4-(morpholine-4-

carbonyl)phenyl]formamido}butanoyl]-N-[(3R)-5,5,6,6,6-pentafluoro-2-methyl-4-oxohexan-3-

yl]pyrrolidine-2-carboxamide, is a complex organic molecule designed to target and inhibit

pancreatic elastase. The trifluoromethyl ketone group acts as a transition-state analog, forming

a stable hemiacetal with the active site serine of the enzyme. This document outlines a

potential multi-step solution-phase synthesis and the analytical methods required for its

characterization.
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Chemical Information
Property Value

IUPAC Name

(2R)-1-[(2R)-3-methyl-2-{[4-(morpholine-4-

carbonyl)phenyl]formamido}butanoyl]-N-

[(3R)-5,5,6,6,6-pentafluoro-2-methyl-4-

oxohexan-3-yl]pyrrolidine-2-carboxamide

Molecular Formula C₂₉H₃₇F₅N₄O₆

Molecular Weight 632.62 g/mol

SMILES

CC(C)--INVALID-LINK--

C(=O)N1CCC[C@H]1C(=O)NC(C(C)C)C(=O)C(

F)(F)C(F)(F)F

Synthesis of MDL 101146
The synthesis of MDL 101146 can be approached through a convergent solution-phase

peptide coupling strategy. This involves the synthesis of three key fragments: the N-terminal

aromatic morpholine amide, the central dipeptide core, and the C-terminal trifluoromethyl

ketone moiety.

Logical Workflow for the Synthesis of MDL 101146
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Fragment A Synthesis Fragment B Synthesis

Fragment C Synthesis

4-Carboxybenzoyl chloride

4-(Morpholine-4-carbonyl)benzoic acid

Schotten-Baumann reaction
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Fragment A-B Coupling

Activation (e.g., HATU)

Boc-L-Valine

Boc-Val-Pro-OMe

Peptide Coupling (e.g., EDC, HOBt)

L-Proline methyl ester

N-Boc-3-amino-4-methyl-1,1,1,2,2-pentafluorohexan-2-ol

N-Boc-3-amino-4-methyl-1,1,1,2,2-pentafluorohexan-2-one

Oxidation

Dess-Martin periodinane

3-Amino-4-methyl-1,1,1,2,2-pentafluorohexan-2-one

Boc Deprotection

TFA

Fragment B-C Coupling

Boc-Val-Pro-(4-morpholinecarbonyl)anilide

Forms N-terminal dipeptide

H-Val-Pro-(4-morpholinecarbonyl)anilide

Boc Deprotection (TFA)

MDL 101146

Final Peptide Bond Formation

Purification (HPLC)

Characterization (NMR, MS, etc.)

Final Product

Click to download full resolution via product page

Caption: Proposed convergent synthetic workflow for MDL 101146.
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Experimental Protocol: Solution-Phase Synthesis
Materials:

4-(Morpholine-4-carbonyl)benzoic acid

Boc-L-Valine

L-Proline methyl ester hydrochloride

N-Boc-3-amino-4-methyl-1,1,1,2,2-pentafluorohexan-2-ol

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate)

DIPEA (N,N-Diisopropylethylamine)

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

Dimethylformamide (DMF)

Dess-Martin periodinane

Standard workup and purification reagents.

Procedure:

Synthesis of the N-terminal Dipeptide: a. Dissolve Boc-L-Valine (1.0 eq), L-Proline methyl

ester hydrochloride (1.0 eq), HATU (1.1 eq), and DIPEA (2.5 eq) in DMF. b. Stir the reaction

mixture at room temperature for 4 hours. c. Monitor the reaction by TLC or LC-MS. d. Upon

completion, perform an aqueous workup and extract the product with ethyl acetate. e. Purify

the crude product by flash chromatography to yield Boc-Val-Pro-OMe. f. Saponify the methyl

ester using LiOH in a THF/water mixture. g. Acidify and extract to obtain Boc-Val-Pro-OH.

Coupling with the Aromatic Moiety: a. Dissolve Boc-Val-Pro-OH (1.0 eq), 4-(morpholine-4-

carbonyl)aniline (1.0 eq), HATU (1.1 eq), and DIPEA (2.5 eq) in DMF. b. Stir at room
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temperature overnight. c. Work up and purify as in step 1d-1e to obtain the protected N-

terminal fragment.

Preparation of the C-terminal Trifluoromethyl Ketone: a. Dissolve N-Boc-3-amino-4-methyl-

1,1,1,2,2-pentafluorohexan-2-ol (1.0 eq) in DCM. b. Add Dess-Martin periodinane (1.2 eq)

portion-wise at 0°C. c. Allow the reaction to warm to room temperature and stir for 2 hours. d.

Quench the reaction with a saturated solution of sodium thiosulfate. e. Extract the product

and purify by chromatography to yield the N-Boc protected trifluoromethyl ketone. f.

Deprotect the Boc group using a 1:1 mixture of TFA and DCM for 1 hour. g. Remove the

solvent and TFA under reduced pressure to obtain the amine salt.

Final Fragment Coupling: a. Deprotect the N-terminal fragment from step 2 using TFA/DCM.

b. Couple the deprotected N-terminal fragment with the C-terminal amine salt from step 3f

using HATU and DIPEA in DMF. c. Stir the reaction at room temperature overnight. d.

Perform an aqueous workup and extract the final product. e. Purify the crude MDL 101146
by preparative reverse-phase HPLC.

Characterization of MDL 101146
High-Performance Liquid Chromatography (HPLC)
Protocol:

System: Agilent 1260 Infinity II or similar.

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase A: 0.1% TFA in Water.

Mobile Phase B: 0.1% TFA in Acetonitrile.

Gradient: 5% to 95% B over 20 minutes.

Flow Rate: 1.0 mL/min.

Detection: UV at 214 nm and 254 nm.

Expected Outcome: A single major peak indicating the purity of the compound.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1676105?utm_src=pdf-body
https://www.benchchem.com/product/b1676105?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676105?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry (MS)
Protocol:

Technique: Electrospray Ionization (ESI) in positive ion mode.

Instrument: Waters Xevo G2-XS QTof or similar.

Sample Preparation: Dissolve a small amount of the purified compound in methanol or

acetonitrile.

Analysis: Infuse the sample directly or analyze the eluent from the HPLC.

Expected m/z: [M+H]⁺ at approximately 633.27.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:

Instrument: Bruker Avance III 500 MHz or similar.

Solvent: DMSO-d₆ or CDCl₃.

Experiments: ¹H NMR, ¹³C NMR, and ¹⁹F NMR. 2D experiments such as COSY and HSQC

can be used for full structural elucidation.

Expected ¹H NMR Features: Resonances corresponding to the aliphatic protons of the valine

and proline residues, aromatic protons, morpholine protons, and the characteristic upfield

shifted protons of the C-terminal fragment.

Expected ¹⁹F NMR Features: Resonances for the -CF₂- and -CF₃ groups.
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Technique Parameter Expected Result

HPLC Purity >95%

MS (ESI+) [M+H]⁺ ~633.27 m/z

¹H NMR Chemical Shifts
Characteristic peaks for

peptide and aromatic protons

¹³C NMR Chemical Shifts

Peaks corresponding to

carbonyls, aromatic, and

aliphatic carbons

¹⁹F NMR Chemical Shifts
Resonances for CF₂ and CF₃

groups

Mechanism of Action: Elastase Inhibition
MDL 101146 acts as a competitive, slow-binding inhibitor of pancreatic elastase. The

trifluoromethyl ketone moiety is an electrophilic "warhead" that mimics the tetrahedral transition

state of peptide bond hydrolysis.

Signaling Pathway of Elastase Inhibition by MDL 101146
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Caption: Inhibition of elastase by MDL 101146 via hemiacetal formation.

Conclusion
The synthesis and characterization of MDL 101146 require a multi-step approach involving

advanced organic synthesis techniques and thorough analytical validation. The protocols

provided herein offer a robust framework for researchers to produce and characterize this

potent elastase inhibitor. The detailed methodologies for synthesis, purification, and

characterization are crucial for ensuring the quality and reliability of the compound for further

biological and pharmacological studies.
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To cite this document: BenchChem. [Application Notes and Protocols: Synthesis and
Characterization of MDL 101146]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1676105#mdl-101146-synthesis-and-
characterization-methods]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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